3-[(2,5-dimethylphenyl)sulfonyl]-N-pentyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine
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Overview
Description
3-(2,5-DIMETHYLBENZENESULFONYL)-N-PENTYL-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE is a complex organic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-DIMETHYLBENZENESULFONYL)-N-PENTYL-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves multiple steps, starting with the preparation of the triazoloquinazoline core. This can be achieved through the cyclization of a heterocyclic diamine with a nitrite or by reacting hydrazine hydrate with dicarbonyl compounds .
Industrial Production Methods
Industrial production of this compound may involve the use of eco-compatible catalysts and reaction conditions to ensure sustainability and efficiency . The process is optimized to achieve high yields and purity, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-DIMETHYLBENZENESULFONYL)-N-PENTYL-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution, where nucleophiles replace a leaving group on the compound.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
3-(2,5-DIMETHYLBENZENESULFONYL)-N-PENTYL-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2,5-DIMETHYLBENZENESULFONYL)-N-PENTYL-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes or receptors involved in disease processes, leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,5-DIMETHYLBENZENESULFONYL)-N-(3-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE
- 3-(2,5-DIMETHYLBENZENESULFONYL)-N-(2-ETHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE
Uniqueness
What sets 3-(2,5-DIMETHYLBENZENESULFONYL)-N-PENTYL-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C22H25N5O2S |
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Molecular Weight |
423.5 g/mol |
IUPAC Name |
3-(2,5-dimethylphenyl)sulfonyl-N-pentyltriazolo[1,5-a]quinazolin-5-amine |
InChI |
InChI=1S/C22H25N5O2S/c1-4-5-8-13-23-20-17-9-6-7-10-18(17)27-21(24-20)22(25-26-27)30(28,29)19-14-15(2)11-12-16(19)3/h6-7,9-12,14H,4-5,8,13H2,1-3H3,(H,23,24) |
InChI Key |
GXMATWXHKRLBIA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC1=NC2=C(N=NN2C3=CC=CC=C31)S(=O)(=O)C4=C(C=CC(=C4)C)C |
Origin of Product |
United States |
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